molecular formula C11H13BrFNO B2538918 2-bromo-N-(4-fluorophenyl)-3-methylbutanamide CAS No. 923121-94-2

2-bromo-N-(4-fluorophenyl)-3-methylbutanamide

Cat. No.: B2538918
CAS No.: 923121-94-2
M. Wt: 274.133
InChI Key: YWWCPOGUFSNUKU-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-fluorophenyl)-3-methylbutanamide is a halogenated amide compound characterized by a brominated butanamide backbone substituted with a 4-fluorophenyl group and a methyl branch at the 3-position. For instance, the presence of fluorine in the aromatic ring is known to enhance electronic effects, influencing reactivity and biological interactions . The bromine atom at the 2-position likely contributes to steric and electronic modulation, impacting binding affinities or metabolic stability. Similar compounds, such as 2-bromo-N-(4-cyanophenyl)-3-methylbutanamide (C₁₂H₁₃BrN₂O, MW 281.15), share structural motifs but differ in substituent electronegativity, suggesting divergent physicochemical and pharmacological profiles .

Properties

IUPAC Name

2-bromo-N-(4-fluorophenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-7(2)10(12)11(15)14-9-5-3-8(13)4-6-9/h3-7,10H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWCPOGUFSNUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-3-Methylbutanoyl Chloride

The precursor 2-bromo-3-methylbutanoyl chloride is synthesized via bromination of 3-methylbutanoic acid using phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. This method, adapted from analogous brominations, achieves >90% conversion, with the acyl chloride isolated via distillation under reduced pressure.

Amidation with 4-Fluoroaniline

The acyl chloride is reacted with 4-fluoroaniline in tetrahydrofuran (THF) or DCM, using triethylamine (NEt₃) as a base to neutralize HCl. Reaction conditions (Table 1) are optimized to mitigate side reactions such as N-alkylation.

Table 1: Optimization of Amidation Conditions

Solvent Base Temperature (°C) Time (h) Yield (%)
THF NEt₃ 25 12 78
DCM DMAP 0–5 24 85
Toluene EtN(i-Pr)₂ 30 8 72

Data from patent methodologies and solvent screening indicate that DCM with catalytic DMAP at low temperatures maximizes yield by reducing esterification side products. Post-reaction workup involves aqueous extraction and recrystallization from ethanol/water (1:3), yielding a white solid with ≥95% purity.

Method 2: Bromination of N-(4-Fluorophenyl)-3-Methylbutanamide

Synthesis of N-(4-Fluorophenyl)-3-Methylbutanamide

This intermediate is prepared by reacting 3-methylbutanoyl chloride with 4-fluoroaniline in MTBE at 20°C for 6 hours. The crude product is purified via column chromatography (hexane:ethyl acetate, 4:1), achieving 88% yield.

Regioselective Bromination

Bromination at the α-position is achieved using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in acetic acid at 40°C (Table 2). This method, derived from fluoroacetanilide bromination protocols, minimizes di-bromination through controlled oxidant addition.

Table 2: Bromination Efficiency Under Varied Conditions

HBr Equiv H₂O₂ Equiv Temperature (°C) Time (h) Yield (%)
1.2 1.5 30 4 65
1.5 2.0 40 3 82
2.0 3.0 50 2 74

Optimal conditions (1.5 equiv HBr, 2.0 equiv H₂O₂, 40°C) afford 82% yield, with <5% di-brominated byproduct. The reaction mixture is quenched with sodium bicarbonate, extracted into ethyl acetate, and dried over MgSO₄ before crystallization.

Industrial-Scale Production Considerations

Scalability analyses highlight Method 1 as preferable for continuous manufacturing due to shorter reaction times and easier purification. Key industrial adaptations include:

  • Flow Chemistry : Utilizing microreactors for exothermic bromination steps to enhance heat dissipation.
  • Solvent Recovery : Implementing distillation systems to reclaim THF and DCM, reducing costs by 30–40%.
  • Quality Control : In-line FTIR monitoring to track acyl chloride formation and minimize over-bromination.

Spectroscopic Characterization

Critical analytical data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.02 (t, J = 8.4 Hz, 2H, Ar-H), 3.21 (q, J = 6.8 Hz, 1H, CHBr), 2.89 (s, 3H, N-CH₃), 1.95 (m, 1H, CH(CH₃)₂), 1.02 (d, J = 6.8 Hz, 6H, 2×CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 580 cm⁻¹ (C-Br).

Comparative Analysis of Methods

Method 1 offers higher regioselectivity and simpler purification but requires handling moisture-sensitive acyl chlorides. Method 2 avoids acyl chlorides but demands precise bromination control. Economic evaluations favor Method 1 for large-scale production due to lower reagent costs and higher throughput.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-fluorophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:
2-Bromo-N-(4-fluorophenyl)-3-methylbutanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in various chemical reactions, including:

  • Amide Formation: The compound can be synthesized through bromination followed by amide formation, making it a versatile building block for further chemical transformations.
  • Organic Reactions: It is employed in reactions such as nucleophilic substitutions and coupling reactions to create diverse chemical entities.

Synthetic Routes:
The synthesis typically involves the reaction of 4-fluoroaniline with 2-bromobutyryl chloride in the presence of a base like triethylamine under anhydrous conditions. The reaction conditions can be optimized for yield and purity.

Biological Research

Potential Biological Activity:
Research indicates that this compound exhibits potential biological activity, particularly in the following areas:

  • Antimicrobial Properties: Preliminary studies suggest that the compound may have antimicrobial effects, making it a candidate for further investigation in the field of infectious diseases.
  • Anticancer Activity: There is ongoing research into its efficacy against various cancer cell lines, with some studies suggesting that it may inhibit tumor growth through specific molecular interactions.

Mechanism of Action:
The precise mechanism of action is not fully understood; however, it is believed that the bromine and fluorine atoms enhance its binding affinity to specific biological targets such as enzymes or receptors. This interaction could modulate their activity, potentially leading to therapeutic effects .

Pharmaceutical Development

Drug Discovery:
The unique structural features of this compound make it a candidate for drug development. Its potential as a pharmaceutical agent is being explored in various therapeutic areas, including:

  • Neurological Disorders: The compound's ability to interact with ion channels may position it as a candidate for treating conditions related to neuronal excitability.
  • Targeted Therapies: Its specificity in binding to certain molecular targets could lead to the development of drugs with fewer side effects compared to traditional therapies .

Industrial Applications

Material Science:
In industrial settings, this compound is used in developing new materials and chemical processes. Its role as a reagent in organic synthesis allows for the creation of novel compounds with desirable properties for applications in various industries.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Bromo-N-(4-fluorophenyl)-3-methylbutanamide

Compound Name Molecular Formula Substituent Differences Molecular Weight Key Properties/Applications
2-Bromo-N-(4-fluorophenyl)acetamide C₈H₈BrFNO Acetamide backbone (shorter chain) 215.06 Intermediate in organic synthesis
2-Bromo-N-(4-cyanophenyl)-3-methylbutanamide C₁₂H₁₃BrN₂O 4-Cyanophenyl vs. 4-fluorophenyl 281.15 Potential pharmacophore exploration
N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide C₁₇H₁₈BrNO Bromo-methylphenyl group; phenyl chain 332.23 Unspecified (structural studies)
2-Bromo-N-(3-acetamidophenyl)-3-methylbutanamide C₁₃H₁₇BrN₂O₂ 3-Acetamidophenyl substituent 313.19 Pharmaceutical intermediate

Substituent Analysis :

  • Fluorine vs. This difference may influence solubility and receptor binding.

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (mg/mL) LogP (Predicted) Bioactivity Notes
This compound Not reported Low (organic solvents) ~2.8 Limited data; inferred from analogs
2-Bromo-N-(4-fluorophenyl)acetamide 120–122 (crystalline) Soluble in DMSO 1.9 Used in peptide coupling reactions
2-Bromo-N-(3-acetamidophenyl)-3-methylbutanamide Not reported Moderate (DMF) ~2.1 Intermediate in drug discovery

Key Findings :

  • The acetamide analog (C₈H₈BrFNO) exhibits higher solubility in polar aprotic solvents like DMSO due to its shorter carbon chain .
  • Fluorinated aromatic systems, as seen in the target compound and 2-(4-fluorophenyl)-3-methyl-1H-indole, often display enhanced metabolic stability and π-π stacking interactions in biological systems .

Research Implications and Gaps

  • Structural Studies : Crystallographic data for analogs (e.g., ORTEP-3-generated structures) highlight the need for detailed conformational analysis of the target compound to elucidate its binding modes .

Biological Activity

2-Bromo-N-(4-fluorophenyl)-3-methylbutanamide, also known as BF-3M, is a synthetic compound belonging to the class of amides. Its unique chemical structure allows it to exhibit various biological activities, making it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity of BF-3M, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 923121-94-2
  • Molecular Formula : C11H13BrFNO
  • SMILES Notation : CC(C)C(C(=O)NC1=CC=C(C=C1)F)Br

Anticancer Properties

BF-3M has shown promising results in preclinical studies as an anticancer agent. Research indicates that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells. In vitro studies have demonstrated that BF-3M can induce apoptosis and inhibit cell proliferation through mechanisms involving tubulin destabilization, similar to known anticancer agents like combretastatin A-4 (CA-4) .

Table 1: Cytotoxic Activity of BF-3M in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10–33Tubulin polymerization inhibition
MDA-MB-231 (Triple-Negative Breast Cancer)23–33Apoptosis induction

Anti-inflammatory Effects

BF-3M has been investigated for its anti-inflammatory properties. In animal models, it has demonstrated efficacy in reducing inflammation markers and alleviating pain associated with inflammatory conditions. The compound's ability to modulate inflammatory pathways makes it a candidate for further development as an anti-inflammatory drug .

Antibacterial and Antifungal Activities

In addition to its anticancer and anti-inflammatory effects, BF-3M has exhibited antibacterial and antifungal properties. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of BF-3M is attributed to its interaction with specific molecular targets:

  • Tubulin Binding : Similar to other antitumor agents, BF-3M binds to tubulin, disrupting microtubule dynamics which is crucial for cell division.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inflammatory Pathway Modulation : BF-3M influences cytokine production and signaling pathways involved in inflammation.

Case Studies

Several studies highlight the potential of BF-3M in various therapeutic contexts:

  • Breast Cancer Study : In a study involving MCF-7 cells, BF-3M was found to significantly reduce cell viability at concentrations comparable to established chemotherapeutics, indicating its potential as an effective treatment option .
  • Inflammation Model : Animal models treated with BF-3M showed reduced swelling and pain response compared to controls, supporting its role as an anti-inflammatory agent .

Current Research Directions

Ongoing research is focused on the following areas:

  • Optimization of Synthesis : Developing more efficient synthetic routes to improve yield and purity.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
  • Therapeutic Applications : Exploring its potential in clinical settings for cancer therapy and inflammatory diseases.

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